molecular formula C19H21FN2O B4435422 1-benzyl-N-(4-fluorophenyl)-4-piperidinecarboxamide

1-benzyl-N-(4-fluorophenyl)-4-piperidinecarboxamide

Cat. No. B4435422
M. Wt: 312.4 g/mol
InChI Key: YCUVGTZSPPRPQR-UHFFFAOYSA-N
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Description

1-benzyl-N-(4-fluorophenyl)-4-piperidinecarboxamide, commonly known as BFPC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BFPC belongs to the class of piperidinecarboxamide compounds and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of BFPC is not fully understood. However, it has been suggested that BFPC may act as a positive allosteric modulator of the α2δ subunit of voltage-gated calcium channels. This modulation may lead to a reduction in calcium influx and a subsequent reduction in neurotransmitter release, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
BFPC has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter involved in pain signaling, and may contribute to its potential use in the treatment of neuropathic pain. BFPC has also been found to increase the levels of GABA, a neurotransmitter involved in anxiety and depression, and may contribute to its potential use in the treatment of these conditions.

Advantages and Limitations for Lab Experiments

One of the advantages of BFPC for lab experiments is its relatively low toxicity and high selectivity for voltage-gated calcium channels. This selectivity may allow for more targeted and specific experiments. However, one of the limitations of BFPC is its limited solubility in water, which may make it difficult to work with in certain experimental conditions.

Future Directions

There are several potential future directions for the study of BFPC. One direction is the further investigation of its potential use in the treatment of neuropathic pain, anxiety, and depression. Another direction is the investigation of its potential use in the treatment of epilepsy. Additionally, the development of more soluble analogs of BFPC may expand its potential applications in lab experiments. Further research is needed to fully understand the potential therapeutic applications of BFPC and its mechanisms of action.
Conclusion:
BFPC is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of BFPC and its mechanisms of action.

Scientific Research Applications

BFPC has been found to exhibit a range of potential therapeutic applications. It has been studied for its potential use in the treatment of neuropathic pain, anxiety, and depression. BFPC has also been found to exhibit anticonvulsant properties and has been studied for its potential use in the treatment of epilepsy.

properties

IUPAC Name

1-benzyl-N-(4-fluorophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c20-17-6-8-18(9-7-17)21-19(23)16-10-12-22(13-11-16)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUVGTZSPPRPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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